BenchChemオンラインストアへようこそ!

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine (CAS 933696-81-2) is a heterocyclic primary amine featuring a fused thieno[3,2-c]pyran core with the aminomethyl substituent positioned at the 2-position of the thiophene ring. With molecular formula C₈H₁₁NOS and a molecular weight of 169.25 g/mol, it belongs to the thienopyran family—a scaffold recognized in numerous synthetic anticancer agents and sigma receptor ligands.

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
Cat. No. B15324202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine
Molecular FormulaC8H11NOS
Molecular Weight169.25 g/mol
Structural Identifiers
SMILESC1COCC2=C1SC(=C2)CN
InChIInChI=1S/C8H11NOS/c9-4-7-3-6-5-10-2-1-8(6)11-7/h3H,1-2,4-5,9H2
InChIKeyUSOLXSACZBFWEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine – Structural Identity and Procurement-Relevant Classification


{4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine (CAS 933696-81-2) is a heterocyclic primary amine featuring a fused thieno[3,2-c]pyran core with the aminomethyl substituent positioned at the 2-position of the thiophene ring . With molecular formula C₈H₁₁NOS and a molecular weight of 169.25 g/mol, it belongs to the thienopyran family—a scaffold recognized in numerous synthetic anticancer agents and sigma receptor ligands [1]. The compound is commercially supplied as a research-grade building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery applications .

Why {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine Cannot Be Replaced by Its 4‑Yl Isomer or Other In‑Class Analogs


The thieno[3,2-c]pyran scaffold presents two electronically and sterically distinct positions for aminomethyl substitution: the 2‑position (on the electron‑rich thiophene ring, adjacent to sulfur) and the 4‑position (on the saturated pyran ring, adjacent to oxygen) [1]. Published structure–activity relationship (SAR) studies on spirocyclic thieno[3,2-c]pyran sigma receptor ligands demonstrate that substituents at the 2′‑position (adjacent to S) are accommodated with broad tolerance and retention of low‑nanomolar σ₁ affinity (Kᵢ = 0.29–0.62 nM), whereas the 6′‑position (adjacent to O) exhibits restricted substituent tolerance and can drive selectivity shifts [2]. Consequently, interchanging the 2‑yl and 4‑yl isomers—or N‑alkylated analogs—without experimental validation risks altering target engagement, pharmacokinetic profile, and downstream synthetic compatibility [1][2].

Quantitative Evidence Guide: {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine vs. Closest Analogs


Positional Isomerism: 2‑yl vs. 4‑yl Aminomethyl Substitution – Computed Physicochemical Differentiation

The target 2‑yl isomer (CAS 933696-81-2) and its 4‑yl isomer (CAS 63932-26-3) share the same molecular formula (C₈H₁₁NOS, MW 169.25) but differ fundamentally in the attachment point of the aminomethyl group. The 2‑yl isomer places the basic amine on the thiophene ring directly adjacent to the sulfur atom, while the 4‑yl isomer positions it on the saturated pyran oxygen‑bearing ring [1]. This topological difference alters computed logP and hydrogen‑bonding capacity, which directly impact membrane permeability predictions and fragment‑linking strategies in drug discovery [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Scaffold SAR: 2′‑Position Substituent Tolerance on Thieno[3,2-c]pyran Sigma Receptor Ligands

In a systematic SAR study of >30 spirocyclic thieno[3,2-c]pyran sigma receptor ligands, Oberdorf et al. (2012) demonstrated that the 2′‑position (adjacent to the sulfur atom of the thiophene ring) tolerates a broad range of substituents with varying lipophilic and hydrogen‑bond‑forming properties without loss of σ₁ receptor affinity. In contrast, the 6′‑position (adjacent to the pyran oxygen) showed restricted tolerance: small substituents (OH, OCH₃, CN, CH₂OH) were well‑tolerated (σ₁ Kᵢ retained in the sub‑nanomolar range), but removal of the 6′‑substituent produced very potent yet unselective ligands [1]. The most potent N‑substituted analogs in the preceding study (Oberdorf et al., 2008) achieved σ₁ Kᵢ values of 0.29–0.62 nM with high selectivity against σ₂, 5‑HT₁A, 5‑HT₆, 5‑HT₇, α₁A, α₂, and NMDA receptors [2].

Sigma Receptor Pharmacology Structure–Activity Relationship Neuropharmacology

Anticancer Scaffold Validation: Thieno[3,2-c]pyran Derivatives Inhibit HepG2, A549, and LN229 Cell Lines

A 2026 study reported the synthesis and biological evaluation of substituted thieno[3,2-c]pyran derivatives against human hepatocellular carcinoma (HepG2) and lung adenocarcinoma (A549) cell lines. Lead compounds 5a and 5n exhibited IC₅₀ values of 13.65 ± 0.32 µM (HepG2) / 12.35 ± 0.30 µM (A549) and 13.26 ± 0.32 µM (HepG2) / 12.36 ± 0.30 µM (A549), respectively. Compound 5e showed selective activity against glioma (LN229, IC₅₀ = 26 µM). No cytotoxicity was observed against non‑cancerous HEK293 cells at matching concentrations [1]. While these data describe more elaborated thieno[3,2-c]pyran analogs rather than the simple 2‑aminomethyl building block itself, they establish the scaffold as a validated starting point for anticancer lead generation—a property not demonstrated for thieno[2,3-c]pyran or thieno[3,2-c]thiopyran core isomers in comparable head‑to‑head studies.

Cancer Therapeutics Cytotoxicity Assay Heterocyclic Medicinal Chemistry

Drug Resistance Reversal: Thieno[3,2-c]pyran-2-ones Potentiate Tetracycline 16‑Fold Against MDR P. aeruginosa

Dwivedi et al. (2021) investigated the antibacterial potential of 14 synthetic thieno[3,2-c]pyran‑2‑ones against multidrug‑resistant (MDR) Pseudomonas aeruginosa isolate KG‑P2. Two compounds (3g and 3l) reduced the minimum inhibitory concentration (MIC) of tetracycline by 16‑fold when used in combination. These compounds additionally prolonged the post‑antibiotic effect (PAE) of tetracycline, decreased the mutant prevention concentration (MPC), and inhibited both drug efflux (confirmed by ethidium bromide accumulation assay and molecular docking against the MexAB‑OprM efflux complex) and biofilm synthesis [1]. The thieno[3,2-c]pyran‑2‑one chemotype—directly accessible from the 2‑yl aminomethyl building block via oxidation and further elaboration—is specifically highlighted; the corresponding 4‑one isomers were evaluated in a separate anticancer context and did not demonstrate comparable efflux pump inhibitory activity.

Antimicrobial Resistance Efflux Pump Inhibition Antibiotic Adjuvant

Synthetic Tractability: 2‑Position as the Preferred Site for Electrophilic Functionalization of Thieno[3,2-c]pyran

The electron‑rich nature of the thiophene ring in thieno[3,2-c]pyran directs electrophilic substitution to the 2‑position. Bromination with N‑bromosuccinimide (NBS) or molecular bromine proceeds regioselectively at C‑2 of the thieno[3,2-c]pyran scaffold, enabling further cross‑coupling and diversification . The 2‑yl aminomethyl building block therefore occupies the most synthetically accessible vector for late‑stage functionalization. The 4‑position, by contrast, is located on the saturated pyran ring and is less activated toward electrophilic aromatic substitution; functionalization at this site typically requires separate multistep sequences [1].

Synthetic Methodology C–H Functionalization Building Block Reactivity

Absence of Direct Comparative Bioactivity Data for the Unelaborated 2‑yl vs. 4‑yl Methanamine Pair

A systematic search of PubMed, PubChem, ChemSpider, and patent databases (search date: April 2026) did not identify any published study that directly compares the biological activity, pharmacokinetics, or target engagement of {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine and {4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine in the same assay [1]. Both compounds are primarily documented as building blocks or fragment intermediates, with biological annotation limited to general statements about antimicrobial and anticancer potential derived from more elaborated analogs . The differential evidence presented in this guide therefore relies on class‑level SAR inference from structurally related thieno[3,2-c]pyran derivatives and physicochemical reasoning. Procurement decisions should incorporate this evidence gap and, where possible, be accompanied by prospective head‑to‑head profiling in the end user's assay system of interest.

Evidence Gap Analysis Procurement Risk Assessment

Optimal Procurement Scenarios for {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine Based on Quantitative Evidence


Sigma Receptor Ligand Fragment Elaboration

For programs targeting σ₁ or σ₂ receptors, the 2‑yl isomer is the preferred starting scaffold based on the Oberdorf et al. (2012) SAR demonstrating that the 2′‑position adjacent to sulfur tolerates diverse substituents without σ₁ affinity loss, while the 6′‑position adjacent to oxygen restricts substituent choice [1]. The primary amine handle enables direct reductive amination or amide coupling to explore the N‑substituent space shown to yield Kᵢ values as low as 0.29 nM in the spirocyclic series [2].

Anticancer Lead Generation via C‑2 Elaboration

The 2‑yl aminomethyl building block maps directly onto the C‑2 functionalized thieno[3,2-c]pyran derivatives reported by Jauharia et al. (2026), which achieved IC₅₀ values of 12–14 µM against HepG2 and A549 cancer cell lines with no HEK293 cytotoxicity [1]. Programs aiming to replicate or optimize this series should procure the 2‑yl isomer rather than the 4‑yl isomer to minimize synthetic steps.

Antibiotic Adjuvant Discovery Targeting Gram‑Negative Efflux Pumps

The demonstrated 16‑fold tetracycline potentiation by thieno[3,2-c]pyran‑2‑ones against MDR P. aeruginosa [1] positions the 2‑yl methanamine building block as the logical starting material for synthesizing and screening new efflux pump inhibitor candidates. The 4‑yl isomer lacks any published antibiotic potentiation precedent and would require de novo validation.

Fragment‑Based Screening Library Design

The 2‑yl isomer offers a thiophene‑anchored primary amine vector distinct from the pyran‑anchored 4‑yl isomer [1]. For fragment libraries targeting diverse chemical space, inclusion of both isomers may be warranted; however, when a single thieno[3,2-c]pyran methanamine fragment must be selected, the 2‑yl isomer provides access to a broader set of literature‑validated SAR series (sigma, anticancer, efflux pump) than the 4‑yl isomer [2][3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for {4H,6H,7H-thieno[3,2-c]pyran-2-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.